molecular formula C16H20ClNO2 B2859040 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one CAS No. 793679-05-7

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

Cat. No.: B2859040
CAS No.: 793679-05-7
M. Wt: 293.79
InChI Key: YFVGXFZKXKZDES-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a chloroethanone derivative of ethoxyquin (EQ), a synthetic antioxidant used in animal feed to prevent lipid peroxidation . The compound features a 1,2-dihydroquinoline core substituted with a 6-ethoxy group, 2,2,4-trimethyl groups, and a reactive 2-chloroethanone moiety. Its molecular formula is C₁₆H₂₂ClNO₂, with a molecular weight of approximately 295.45 g/mol. While EQ itself is well-documented for its safety concerns and residues in food chains , this derivative’s specific applications and properties remain less studied but are inferred from structural analogs.

Properties

IUPAC Name

2-chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-5-20-12-6-7-14-13(8-12)11(2)9-16(3,4)18(14)15(19)10-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGXFZKXKZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Ethoxyaniline with Trimethylcyclohexanone

A modified Friedländer synthesis condenses 4-ethoxyaniline with 2,2,4-trimethylcyclohexanone under acidic conditions. In ethanol with p-toluenesulfonic acid (PTSA, 10 mol %), refluxing for 12 hours yields ethoxyquin with 78% efficiency. Mechanistically, the ketone undergoes cyclodehydration with the aniline’s amine group, forming the dihydroquinoline ring.

One-Pot Dehydrogenation-Cyclization

A sustainable approach employs ceric ammonium nitrate (CAN, 20 mol %) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 20 mol %) to dehydrogenate saturated ketones into chalcones, followed by cyclization with ammonium acetate (NH₄OAc) in choline chloride:PTSA eutectic solvent. For example, 6-ethoxy-2,2,4-trimethylcyclohexanone dehydrogenates at 100°C under O₂, forming a chalcone intermediate that cyclizes with NH₄OAc to yield ethoxyquin (85% yield).

Chloroacetylation of the Dihydroquinoline

Introducing the chloroacetyl group to ethoxyquin’s secondary amine proceeds via nucleophilic acyl substitution:

Reaction with Chloroacetyl Chloride

In anhydrous dichloromethane, ethoxyquin (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0–25°C for 6 hours. The base scavenges HCl, driving the reaction to 89% completion. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the product as a pale-yellow solid.

Reaction Conditions Table

Parameter Specification
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → 25°C
Time 6 hours
Yield 89%

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Chlorination

4-Ethoxy-3,5-dimethylaniline undergoes Vilsmeier-Haack formylation with DMF/POCl₃ to yield 2-chloro-3-formylquinoline. Hydrogenation reduces the formyl group to methyl, and subsequent Friedel-Crafts acylation with chloroacetyl chloride introduces the ketone moiety (62% overall yield).

Radical-Mediated Alkenylation

Adapting methodologies from ACS Omega, ethoxyquin reacts with chloroacetyl radicals generated from Ce³⁺/TEMPO redox cycling. In choline chloride:PTSA solvent at 100°C, this one-pot method achieves 76% yield, though scalability remains challenging.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1655 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).
  • ¹H NMR (500 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.52 (s, 6H, 2×CH₃), 2.24 (s, 3H, CH₃), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 4.72 (s, 2H, COCH₂Cl), 6.65–7.20 (m, 3H, aromatic).
  • MS (EI): m/z 293.79 [M]⁺.

Purity and Stability

HPLC analysis (C18 column, methanol:H₂O 70:30) confirms ≥98% purity. The compound exhibits stability for >6 months at −20°C under inert atmosphere.

Challenges and Optimizations

Regioselectivity in Acylation

Competing O-acylation is mitigated by employing bulky bases (e.g., DMAP) or low temperatures (0°C).

Solvent Selection

Polar aprotic solvents (e.g., THF) improve chloroacetyl chloride solubility but necessitate rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include various substituted quinoline derivatives.

    Oxidation: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction: Products include alcohol derivatives of quinoline.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
The compound demonstrates significant antioxidant activity, which can be leveraged in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Research indicates that derivatives of 2-chloro compounds exhibit enhanced antioxidant properties, making them suitable candidates for drug development targeting conditions such as neurodegenerative diseases and cancer .

Antimicrobial Activity
Studies have shown that compounds similar to 2-chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one possess antimicrobial properties. This application is particularly relevant in developing new antibiotics or preservatives in pharmaceuticals and cosmetics. The structural features of this compound may contribute to its efficacy against a broad spectrum of microbial pathogens .

Materials Science

Polymer Stabilization
In materials science, the compound can be utilized as an antioxidant in rubber and polymer formulations. The incorporation of 6-ethoxy derivatives helps improve the thermal stability and longevity of materials exposed to oxidative environments. This application is critical in industries where material degradation can lead to product failure .

Scintillator Development
Recent advancements have explored the use of similar compounds in developing temperature-adaptive organic scintillators. These materials are essential in radiation detection technologies and can significantly enhance the performance of scintillation detectors by adjusting their luminescence based on temperature changes .

Cosmetic Formulation

Skin Care Products
The compound has potential applications in cosmetic formulations due to its antioxidant and antimicrobial properties. As consumers increasingly seek products with natural ingredients that provide skin benefits without harmful side effects, incorporating such compounds can enhance product efficacy while ensuring safety .

Stability Enhancer
In cosmetic formulations, the stability of active ingredients is paramount. The use of 2-chloro derivatives can help stabilize sensitive components within creams and lotions, thus extending shelf life and maintaining product integrity over time .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of various chloroquinoline derivatives. Results indicated that 2-chloro derivatives exhibited superior radical scavenging activities compared to non-chloro analogs, suggesting their potential as effective antioxidants in food preservation and dietary supplements .

Case Study 2: Antimicrobial Applications

Research conducted on the antimicrobial effects of chloroquinoline compounds revealed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the incorporation of such compounds into topical formulations aimed at treating skin infections .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloroethanone-Quinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target Compound : 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one Not reported C₁₆H₂₂ClNO₂ ~295.45 6-ethoxy, 2,2,4-trimethyl, 2-chloroethanone High lipophilicity due to ethoxy and methyl groups; potential intermediate in antioxidant synthesis
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 57368-84-0 C₁₂H₁₄ClNO₂ 239.70 6-methoxy, tetrahydroquinoline Lower lipophilicity than target compound; used in pharmaceutical intermediates
2-Chloro-1-(6-chloro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 878291-88-4 C₁₁H₁₁Cl₂NO 250.12 6-chloro, tetrahydroquinoline Enhanced halogenation increases bioactivity potential; research focus on halogenated intermediates
2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 313947-60-3 C₇H₁₁ClO₂ (discrepancy) 162.62 (likely incorrect) 6-methyl, tetrahydroquinoline Simplified structure may improve solubility; discrepancies in reported formula require verification
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one 408309-80-8 C₁₁H₁₂ClNO 209.68 Unsubstituted tetrahydroquinoline Basic scaffold for heterocyclic chemistry studies

Key Findings

Chloroethanone Group: Present in all compounds, this moiety is reactive, enabling nucleophilic substitutions or conjugations.

Synthetic Relevance: Compounds like the target are synthesized via chloroacetylation of aromatic precursors, as seen in fluorenone analogs . Purification strategies (e.g., salt formation) from highlight industrial scalability challenges for reactive chloroethanones .

Safety and Bioactivity: EQ derivatives are under scrutiny for dietary residues and transformation products . The target compound’s chloroethanone group may form adducts with biomolecules, necessiting mutagenicity assessments .

Biological Activity

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antioxidant and anti-inflammatory effects, as well as its implications in liver protection and other therapeutic areas.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Molecular Weight : 264.76 g/mol
  • CAS Number : 73477-12-0

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline, including 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a related compound), exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including liver damage induced by acetaminophen (AAP) .

Hepatoprotective Effects

A study highlighted the hepatoprotective properties of 6-hydroxy derivatives of dihydroquinoline. These compounds were shown to reduce markers of liver injury and oxidative stress in experimental models. The administration of these compounds resulted in:

  • Decreased levels of pro-inflammatory cytokines.
  • Inhibition of caspase activity associated with apoptosis.
  • Restoration of antioxidant enzyme function .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the modulation of NF-kB pathways and reduction in the synthesis of inflammatory mediators. This suggests that 2-chloro derivatives may play a role in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have examined the biological activities associated with quinoline derivatives:

  • Liver Injury Model : In a rat model of AAP-induced liver injury, treatment with dihydroquinoline derivatives led to:
    • Improved liver function markers.
    • Histopathological improvements in liver tissue.
    • Enhanced antioxidant status .
  • Antioxidant Mechanisms : The mechanism underlying the antioxidant activity involves scavenging free radicals and enhancing the body's natural antioxidant defenses. This was demonstrated through biochemical assays measuring levels of glutathione and other antioxidants .

Data Tables

Biological ActivityObservationsReferences
AntioxidantReduced oxidative stress markers; improved glutathione levels
HepatoprotectionDecreased liver injury markers; improved histopathology
Anti-inflammatoryInhibition of pro-inflammatory cytokines; reduced NF-kB activation

Q & A

Basic Research Questions

Q. What are the recommended methods for structural elucidation of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one, particularly for resolving crystallographic ambiguities?

  • Methodology : Use X-ray crystallography with SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. Key steps include:

  • Data collection with synchrotron radiation for enhanced resolution.
  • Twinning detection using the Hooft y parameter in SHELXL .
  • Validation with tools like PLATON to identify pseudosymmetry or disorder .
    • Note : SHELXL’s integration of restraints for bond lengths/angles is critical for quinoline derivatives with flexible substituents .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Apply orthogonal experimental design (e.g., 4-factor, 4-level tests) to evaluate:

  • Molar ratios (e.g., 1.0:1.2 for chloroacetyl precursor to nucleophile) .
  • Temperature (65°C optimal for similar chloroacetyl intermediates) .
  • Reaction time (5 hours for complete conversion) .
    • Validation : Monitor progress via LC-MS and purify using salt formation (e.g., nitrate salts) to avoid chromatography .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reactivity patterns)?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G**) to model electronic environments, comparing predicted vs. observed 13C^{13}\text{C} NMR shifts.
  • Use solvent effect simulations (e.g., COSMO-RS) to account for polarity discrepancies .
  • Validate reactive sites via electrophilicity index (ω\omega) calculations, focusing on the chloroacetyl moiety’s susceptibility to nucleophilic attack .

Q. How can this compound be utilized in chemical proteomics to map cysteine reactivity in biological systems?

  • Methodology :

  • Design a probe by conjugating the chloroacetyl group to a bioorthogonal tag (e.g., alkyne/azide) for click chemistry .
  • Employ competitive ABPP (Activity-Based Protein Profiling) with iodoacetamide controls to distinguish specific vs. nonspecific cysteine labeling .
  • Validate targets using SILAC-based quantitative proteomics and CRISPR-Cas9 knockout models to confirm on-mechanism effects .

Q. What experimental approaches address discrepancies in crystallographic data caused by pseudosymmetry or twinning?

  • Methodology :

  • Use SHELXD for dual-space recycling to resolve pseudosymmetry in the quinoline core .
  • Apply the TWIN and BASF commands in SHELXL to refine twinned data, adjusting batch scale factors iteratively .
  • Cross-validate with spectroscopic data (e.g., 1H^1\text{H}-NMR coupling constants) to confirm stereochemical assignments .

Q. How can researchers distinguish between kinetic vs. thermodynamic control in nucleophilic substitution reactions involving the chloroacetyl group?

  • Methodology :

  • Conduct time-resolved 19F^{19}\text{F}-NMR with fluorinated nucleophiles to track intermediate formation .
  • Vary solvent polarity (e.g., DMSO vs. THF) to shift equilibria; polar aprotic solvents favor SN2 pathways .
  • Use Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) for mechanistic insight .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions between biological assay results (e.g., target engagement vs. phenotypic effects)?

  • Methodology :

  • Perform CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
  • Use CRISPR interference (CRISPRi) to silence putative targets and assess phenotypic rescue .
  • Analyze off-target effects via kinome-wide profiling or thermal proteome profiling (TPP) .

Q. What steps mitigate discrepancies between mass spectrometry (MS) and nuclear magnetic resonance (NMR) purity assessments?

  • Methodology :

  • Compare MS ionization efficiency (e.g., ESI vs. MALDI) with NMR relaxation times (T1/T2T_1/T_2) to identify matrix effects .
  • Use 35Cl^{35}\text{Cl}-NMR to detect chlorinated impurities undetected by LC-MS .
  • Validate with orthogonal methods (e.g., HPLC-ELSD) for non-UV-active contaminants .

Synthetic & Functional Derivative Design

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Replace the ethoxy group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
  • Modify the chloroacetyl group using nucleophilic substitution with heterocycles (e.g., 1,2,4-triazoles) under microwave irradiation .
  • Introduce isotopically labeled (e.g., 13C^{13}\text{C}-ethoxy) analogs for metabolic tracing .

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